3-Propylpiperidine

Dopamine Transporter DAT Binding Affinity Cocaine Analogs

3-Propylpiperidine (CAS 13603-14-0) is a saturated heterocyclic amine of the piperidine class, characterized by a six-membered ring bearing an n-propyl substituent at the C-3 position. This substitution imparts a defined molecular weight of 127.23 g/mol and a calculated logP of approximately 1.91, establishing a baseline lipophilic profile distinct from its lower alkyl homologs.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 13603-14-0
Cat. No. B084210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylpiperidine
CAS13603-14-0
Synonyms3-propylpiperidine
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCCCC1CCCNC1
InChIInChI=1S/C8H17N/c1-2-4-8-5-3-6-9-7-8/h8-9H,2-7H2,1H3
InChIKeyCRZUKKNUMNKBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylpiperidine (CAS 13603-14-0) for Procurement and Research: Core Chemical Identity and Baseline Specifications


3-Propylpiperidine (CAS 13603-14-0) is a saturated heterocyclic amine of the piperidine class, characterized by a six-membered ring bearing an n-propyl substituent at the C-3 position [1]. This substitution imparts a defined molecular weight of 127.23 g/mol and a calculated logP of approximately 1.91, establishing a baseline lipophilic profile distinct from its lower alkyl homologs [2]. The compound exists as a racemic mixture due to a chiral center at C-3, and it is commercially supplied as a free base with specified purities ranging from 95% to 98% .

Why 3-Propylpiperidine Cannot Be Substituted by 3-Methylpiperidine or 3-Ethylpiperidine in Research Pipelines


The substitution of 3-propylpiperidine with shorter-chain 3-alkylpiperidine analogs, such as 3-methylpiperidine or 3-ethylpiperidine, is not scientifically valid due to quantifiable differences in key physicochemical and pharmacological parameters. Experimental evidence demonstrates that the n-propyl chain confers a specific lipophilicity (logP ~1.91) that is substantially higher than that of 3-methylpiperidine (logP 1.23-1.42), directly impacting membrane permeability and receptor-binding landscapes [1][2]. Critically, in a defined pharmacological context, the 3-n-propyl derivative exhibits a binding affinity for the dopamine transporter (DAT) that is orders of magnitude more potent than the baseline comparator cocaine, a property that is not retained by shorter-chain analogs, highlighting the non-linear and structure-specific nature of its biological activity [3].

Quantitative Differentiation Guide: 3-Propylpiperidine vs. In-Class Analogs and Baseline Comparators


DAT Binding Affinity: 3-Propylpiperidine Derivative vs. Cocaine

The 3-n-propyl piperidine derivative (-)-9 demonstrates a binding affinity for the dopamine transporter (DAT) of 3 nM, representing a 33-fold greater potency compared to cocaine (100 nM) under identical assay conditions [1]. This direct head-to-head comparison quantifies a superior interaction with the DAT, a key target in neuropharmacology.

Dopamine Transporter DAT Binding Affinity Cocaine Analogs

Dopamine Uptake Inhibition: Functional Potency Advantage of 3-Propylpiperidine

In a functional assay measuring the inhibition of [3H]dopamine uptake, the 3-n-propyl piperidine derivative (-)-9 was found to be 29-fold more potent than cocaine [1]. This demonstrates that the enhanced binding affinity translates directly into a substantial increase in functional inhibition, a critical parameter for in vitro and in vivo studies.

Dopamine Uptake Inhibition Monoamine Transporter Functional Assay

Lipophilicity (LogP) Comparison: 3-Propylpiperidine vs. Shorter 3-Alkyl Homologs

The calculated logP value for 3-propylpiperidine is 1.91, which is markedly higher than that of 3-methylpiperidine (logP ~1.23-1.42) and 3-ethylpiperidine (logP ~1.47-1.98) [1][2][3]. This quantifiable increase in lipophilicity (an approximate 0.5-0.7 logP unit increase over the methyl analog) predicts a significant difference in membrane permeability and distribution profiles, which are critical for biological activity and formulation.

Lipophilicity LogP Physicochemical Property

Gas Chromatographic Retention: Verifiable Analytical Differentiation from 3-Methylpiperidine

3-Propylpiperidine exhibits a Kovats retention index (RI) of 1012 on a standard methyl silicone capillary column, as reported by NIST [1]. This value provides a distinct chromatographic signature compared to 3-methylpiperidine, which elutes earlier with an RI in the range of 823-834 under similar non-polar GC conditions [2]. The 178-189 unit difference in RI allows for unambiguous identification and quantification in complex mixtures.

Gas Chromatography Retention Index Analytical Chemistry

Commercial Purity Specification: A Baseline for Reproducible Synthesis

3-Propylpiperidine is commercially available at a minimum specified purity of 95% (AKSci) and up to 98% (Fluorochem), with associated documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS) . While purity is a standard vendor offering, the explicit availability of defined, high-purity material with full documentation is a critical procurement parameter that ensures consistency and reproducibility in synthetic and analytical workflows, which may not be universally available for all niche analogs.

Purity Specification Procurement Synthetic Building Block

Definitive Research and Procurement Scenarios for 3-Propylpiperidine Based on Verified Evidence


High-Potency Dopamine Transporter (DAT) Inhibitor Development

Researchers focused on developing novel DAT inhibitors for cocaine abuse pharmacotherapy or neurological disorder studies should prioritize 3-propylpiperidine as a core scaffold. Evidence shows its n-propyl derivative (-)-9 exhibits a DAT binding affinity (Ki = 3 nM) that is 33-fold more potent than cocaine and 29-fold more potent in inhibiting dopamine uptake [1]. This quantifiable advantage positions the 3-propylpiperidine structure as a significantly more potent starting point for medicinal chemistry optimization than using cocaine or less active piperidine analogs.

Structure-Activity Relationship (SAR) Studies on Lipophilicity

For SAR campaigns aiming to probe the impact of lipophilicity on CNS penetration, receptor binding, or metabolic stability, 3-propylpiperidine (logP ~1.91) provides a distinct data point between the less lipophilic 3-methylpiperidine (logP 1.23-1.42) and 3-ethylpiperidine (logP 1.47-1.98) [1][2]. Procuring 3-propylpiperidine for this purpose allows researchers to systematically vary logP while maintaining the piperidine core, generating robust SAR data.

Analytical Method Development and Quality Control

Analytical chemists and QC laboratories developing GC methods for complex mixtures can rely on the established Kovats retention index of 1012 for 3-propylpiperidine on non-polar columns [1]. This value, which is ~180 units higher than that of 3-methylpiperidine, provides a clear and verifiable chromatographic target for method validation, impurity profiling, or confirming the identity of the compound in reaction monitoring, thereby ensuring analytical accuracy and reproducibility [2].

Synthesis of Dopaminergic Pharmacological Tools

Investigators studying dopaminergic signaling pathways require potent and specific tools. The 3-propylpiperidine core, as demonstrated by the high activity of its derivative (-)-9 at the DAT, is a privileged structure for developing such tools [1]. Procurement of high-purity 3-propylpiperidine (e.g., 98% from Fluorochem ) ensures a reliable starting material for the synthesis of novel enantiopure compounds aimed at dissecting DA autoreceptor versus postsynaptic receptor functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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